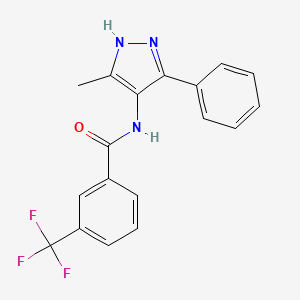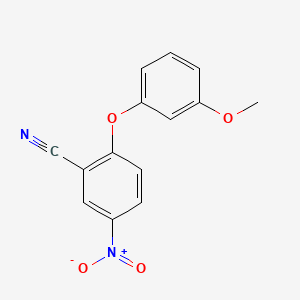
2-Metilisobutirilato de 3-metilbut-2-enilo
Descripción general
Descripción
3-Methylbut-2-enyl 2-methylisocrotonate is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.23300 .
Molecular Structure Analysis
The molecular structure of 3-Methylbut-2-enyl 2-methylisocrotonate consists of 10 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 168.11500 .Aplicaciones Científicas De Investigación
Farmacología Neuroprotección
Los compuestos prenilados se han estudiado por su potencial neuroprotector. Pueden desempeñar un papel en la disminución de la acumulación de especies reactivas de oxígeno intracelulares y en la estimulación de la expresión de enzimas protectoras en las células neuronales .
Aplicaciones Biomédicas Inmovilización de Proteínas
La estrategia de inmovilización basada en la prenilación es útil en aplicaciones biomédicas y biotecnológicas, como matrices de proteínas y aplicaciones de diagnóstico basadas en inmunoensayos, resonancia de plasmones superficiales (SPR) o métodos electroquímicos .
Estudios del Mecanismo Molecular
La investigación ha explorado los mecanismos moleculares de los compuestos prenilados en las interacciones proteína-ligando, que pueden ser cruciales para comprender su potencial terapéutico .
Biosíntesis de Isoprenoides
Los compuestos prenilados están involucrados en la biosíntesis de isoprenoides, que es esencial para varios procesos biológicos, incluido el crecimiento y la diferenciación celular .
Mecanismo De Acción
Target of Action
Prenylated compounds, such as prenyl angelate, are known to interact with various proteins and nucleic acids . These interactions play a crucial role in the primary and secondary metabolism of living organisms .
Mode of Action
Prenylated compounds are known to increase the lipophilicity of proteins, allowing for efficient anchoring on plasma membranes or organellar membranes . This modification is a type of post-translational modification and is involved in cellular regulation processes .
Biochemical Pathways
Prenyl Angelate, like other prenylated compounds, affects a number of signaling and regulatory pathways responsible for basic cell operations . The prenylation reactions can take place in a regular manner by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner via their C-3 atoms .
Pharmacokinetics
It is known that the lipophilicity of prenylated compounds, such as prenyl angelate, allows them to efficiently anchor on plasma membranes or organellar membranes . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Prenylated compounds are known to play a role in cellular regulation processes .
Action Environment
The lipophilicity of prenylated compounds, such as prenyl angelate, may influence their interaction with the cellular environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methylbut-2-enyl 2-methylisocrotonate in laboratory experiments include its low cost, its low toxicity, and its wide range of biological activities. Additionally, 3-Methylbut-2-enyl 2-methylisocrotonate has been found to be relatively stable in aqueous solutions, which makes it suitable for use in a variety of laboratory experiments. The main limitation of using 3-Methylbut-2-enyl 2-methylisocrotonate in laboratory experiments is its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
Future research on 3-Methylbut-2-enyl 2-methylisocrotonate could focus on its potential therapeutic applications, such as its potential use in the treatment of cancer, inflammation, and other diseases. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3-Methylbut-2-enyl 2-methylisocrotonate, as well as to determine its potential toxicity and safety profile. Additionally, research could be conducted to develop new methods of synthesizing 3-Methylbut-2-enyl 2-methylisocrotonate, as well as to develop new methods of delivering 3-Methylbut-2-enyl 2-methylisocrotonate to the body. Finally, research could be conducted to explore the potential of 3-Methylbut-2-enyl 2-methylisocrotonate as an antioxidant, as well as to explore its potential use in the treatment of oxidative stress-related diseases.
Safety and Hazards
Propiedades
IUPAC Name |
3-methylbut-2-enyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5-6H,7H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDWXMWAIMIKSI-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241358 | |
| Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83783-82-8 | |
| Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83783-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbut-2-enyl 2-methylisocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083783828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-2-buten-1-yl (2Z)-2-methyl-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201241358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbut-2-enyl 2-methylisocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1660726.png)







![3-[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]sulfanylpropanenitrile](/img/structure/B1660738.png)



![Isoquinoline, 2-[[(3,3-diphenylpropyl)amino]acetyl]-1,2,3,4-tetrahydro-](/img/structure/B1660747.png)
![N-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B1660748.png)